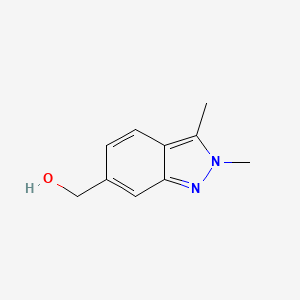

2,3-二甲基-6-羟甲基-2H-吲唑

描述

“2,3-Dimethyl-6-hydroxymethyl-2H-indazole” is a derivative of indazole . Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

Indazole, the core structure of “2,3-Dimethyl-6-hydroxymethyl-2H-indazole”, is a fused aromatic heterocyclic system containing a benzene and pyrazole ring . It consists of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

Chemical Reactions Analysis

The tautomerism in indazoles greatly influences their synthesis, reactivity, physical and even the biological properties . The thermodynamic internal energy calculation of these tautomers points view 1H-indazole as the predominant and stable form over 2H-indazole .

科学研究应用

吲唑衍生物及其治疗应用

吲唑衍生物(包括 2,3-二甲基-6-羟甲基-2H-吲唑)是一类具有重要药理学意义的化合物,因其广泛的生物活性而备受关注。研究表明,这些衍生物具有抗癌和抗炎活性。它们还因其在治疗涉及蛋白激酶和神经退行性疾病的疾病中的潜在应用而受到研究。吲唑骨架是许多具有潜在治疗价值的化合物的基础,突出了这些衍生物在新型治疗剂开发中的重要性 (Denya、Malan 和 Joubert,2018)。

吲唑衍生物的抗癌潜力

吲唑衍生物因其抗肿瘤特性而备受关注,许多研究表明其作为成纤维细胞生长因子受体 (FGFR) 抑制剂、吲哚胺-2,3-双加氧酶 1 (IDO1) 抑制剂等的有效性。这些化合物已显示出显着的抗肿瘤活性,使其成为开发新型抗癌剂的一个有希望的途径。基于构效关系对活性吲唑衍生物的结构进行修饰,可以产生更有效的抗癌先导物或临床药物,这表明吲唑类衍生物在肿瘤学中具有广阔的前景 (Wan、He、Li 和 Tang,2019)。

功能化吲唑的合成策略

过渡金属催化的 C-H 活化/环化序列是构建功能化吲唑衍生物的一种显著方法,在药物应用、功能灵活性和结构复杂性方面提供了改进的耐受性。该合成策略根据反应中使用的金属盐进行分类,突出了某些金属盐作为催化剂、氧化剂或活化前催化剂的作用。通过这种方法合成目标吲唑的合成方法有望一步合成功能化吲唑衍生物,为对该领域感兴趣的研究人员提供了实用指导 (Shiri、Roosta、Dehaen 和 Amani,2022)。

作用机制

Target of Action

Indazole-containing compounds have been known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been shown to inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been shown to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in inflammatory responses and tissue remodeling, suggesting that indazole derivatives may exert their effects through these pathways.

Pharmacokinetics

It is known that the compound is a white solid powder that is soluble in water and ethanol, but insoluble in nonpolar solvents . Its melting point is approximately 218-220℃ .

Result of Action

Indazole derivatives have been shown to possess high anti-inflammatory activity along with minimum ulcerogenic potential . They have also been reported to have antinociceptive activity .

Action Environment

It is known that the compound is stable under normal temperature and pressure .

属性

IUPAC Name |

(2,3-dimethylindazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPXDCHWABIHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

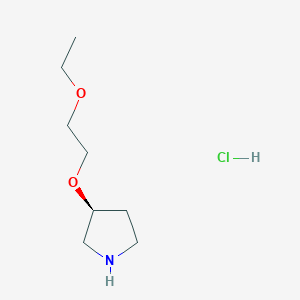

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)

![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)

![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)

![6-Oxaspiro[4.5]dec-9-ylamine hydrochloride](/img/structure/B1404850.png)

![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)